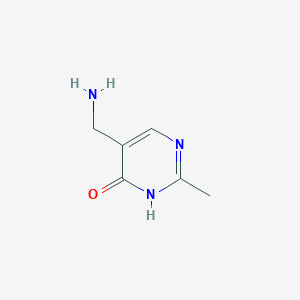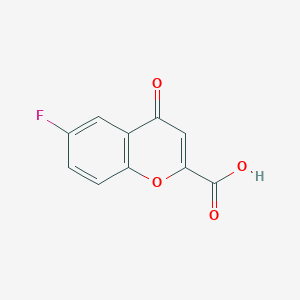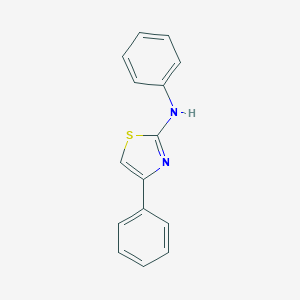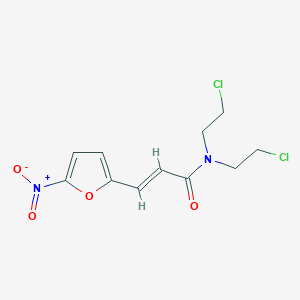![molecular formula C20H18N4O3 B156082 Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]- CAS No. 10000-42-7](/img/structure/B156082.png)
Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]-, commonly known as DPPH, is a stable free radical that is widely used in scientific research. It is a dark purple crystalline powder that is soluble in organic solvents. DPPH has a wide range of applications in various fields, including analytical chemistry, biochemistry, and pharmaceuticals.
作用机制
DPPH acts as a stable free radical that can accept an electron or hydrogen ion from an antioxidant compound. This reaction results in the formation of a stable DPPH-H molecule, which has a yellow color. The degree of color change is proportional to the antioxidant activity of the compound being tested. DPPH is a useful tool for studying the mechanism of action of antioxidants and for evaluating their efficacy in scavenging free radicals.
生化和生理效应
DPPH has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to have anti-inflammatory and neuroprotective effects. DPPH has also been shown to have a positive effect on cardiovascular health by reducing oxidative stress and improving lipid metabolism.
实验室实验的优点和局限性
The advantages of using DPPH in lab experiments include its stability, ease of use, and reproducibility. DPPH is a stable free radical that can be stored for long periods without degradation. It is also easy to use, as it does not require any special equipment or expertise. Finally, DPPH is highly reproducible, which makes it an ideal tool for evaluating the antioxidant activity of compounds.
The limitations of using DPPH in lab experiments include its lack of specificity and its inability to mimic the complex biological environment. DPPH reacts with a wide range of compounds, including antioxidants, reducing agents, and metal chelators. This lack of specificity can lead to false-positive results. Additionally, DPPH does not mimic the complex biological environment, which can limit its relevance to in vivo studies.
未来方向
There are several future directions for the use of DPPH in scientific research. One area of interest is the development of DPPH-based assays for the screening of natural products and synthetic compounds. Another area of interest is the use of DPPH in the study of oxidative stress and its role in disease. Finally, the development of new DPPH analogs with improved specificity and sensitivity is an area of active research. Overall, DPPH is a valuable tool for studying the antioxidant activity of compounds and for evaluating their potential therapeutic applications.
合成方法
DPPH can be synthesized by the reaction of 2,5-dimethoxy-4-nitroaniline with diazonium salt of 4-aminodiphenylamine. The resulting product is then reduced with sodium dithionite to obtain DPPH. The yield of DPPH synthesis is around 60-70%, and the purity can be increased by recrystallization.
科学研究应用
DPPH is widely used as a free radical scavenger in analytical chemistry and biochemistry. It is used to evaluate the antioxidant activity of natural products and synthetic compounds. DPPH reacts with antioxidants by donating an electron, which reduces its purple color to yellow. The degree of color change is proportional to the antioxidant activity of the compound being tested. DPPH is also used in the study of oxidative stress, which is involved in many diseases, including cancer, diabetes, and neurodegenerative disorders.
属性
CAS 编号 |
10000-42-7 |
|---|---|
产品名称 |
Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]- |
分子式 |
C20H18N4O3 |
分子量 |
362.4 g/mol |
IUPAC 名称 |
4-[(2,5-dimethoxy-4-phenyldiazenylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C20H18N4O3/c1-26-19-13-18(24-22-15-8-10-16(25)11-9-15)20(27-2)12-17(19)23-21-14-6-4-3-5-7-14/h3-13,25H,1-2H3 |
InChI 键 |
IIAZIENUJGIOHB-UHFFFAOYSA-N |
手性 SMILES |
COC1=CC(=C(C=C1NN=C2C=CC(=O)C=C2)OC)N=NC3=CC=CC=C3 |
SMILES |
COC1=CC(=C(C=C1N=NC2=CC=CC=C2)OC)N=NC3=CC=C(C=C3)O |
规范 SMILES |
COC1=CC(=C(C=C1N=NC2=CC=CC=C2)OC)N=NC3=CC=C(C=C3)O |
其他 CAS 编号 |
10000-42-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)


![1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL](/img/structure/B156010.png)



![Ethyl 3-[(4-chlorophenyl)thio]propanoate](/img/structure/B156016.png)



